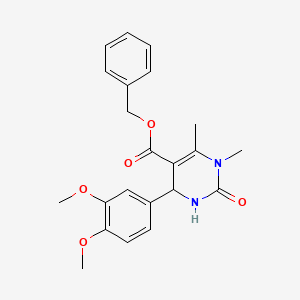

Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a benzyl ester group at position 5, 3,4-dimethoxyphenyl at position 4, and methyl groups at positions 1 and 4. The 3,4-dimethoxyphenyl substituent contributes electron-donating effects, while the benzyl ester enhances lipophilicity, influencing solubility and biological interactions .

Properties

Molecular Formula |

C22H24N2O5 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

benzyl 6-(3,4-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C22H24N2O5/c1-14-19(21(25)29-13-15-8-6-5-7-9-15)20(23-22(26)24(14)2)16-10-11-17(27-3)18(12-16)28-4/h5-12,20H,13H2,1-4H3,(H,23,26) |

InChI Key |

PGWDSNHJHWGYNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Mechanism

-

Aldehyde : 3,4-Dimethoxybenzaldehyde introduces the 4-aryl substituent.

-

β-Keto Ester : Benzyl acetoacetate provides the 5-carboxylate and 6-methyl groups.

-

Urea Derivative : N-Methylurea introduces the 1-methyl group at the N1 position.

-

PPE : Acts as a mild and efficient dehydrating agent, facilitating cyclization without harsh acidic conditions.

The reaction proceeds via a three-component condensation mechanism:

Optimized Procedure

A mixture of 3,4-dimethoxybenzaldehyde (2.00 mmol) , benzyl acetoacetate (2.00 mmol) , N-methylurea (3.00 mmol) , and PPE (300 mg) in THF (4 mL) is refluxed for 15 hours . The crude product is precipitated by pouring the reaction mixture onto ice, followed by filtration and recrystallization from ethanol. This method achieves a 93% yield (based on analogous DHPM syntheses).

Table 1: Reaction Parameters for PPE-Mediated Synthesis

| Parameter | Value |

|---|---|

| Temperature | Reflux (66–67°C) |

| Time | 15 hours |

| Solvent | THF |

| Catalyst | PPE (300 mg) |

| Yield | 93% |

Acid-Catalyzed Condensation Using p-Toluenesulfonic Acid

An alternative approach employs p-toluenesulfonic acid (p-TSA) or HCl as catalysts, as disclosed in patent literature. This method is advantageous for scalability but generally yields less than the PPE protocol.

Reaction Protocol

-

Mixing : Combine 3,4-dimethoxybenzaldehyde, benzyl acetoacetate, and N-methylurea in ethanol.

-

Catalysis : Add p-TSA (1 equiv.) and reflux at 80–100°C for 6–8 hours .

-

Workup : Cool, filter the precipitate, and wash with cold ethanol.

Yields for this method range from 70–75% , with longer reaction times required to achieve completion.

Table 2: Acid-Catalyzed Synthesis Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Time | 6–8 hours |

| Solvent | Ethanol |

| Catalyst | p-TSA (1 equiv.) |

| Yield | 70–75% |

Critical Analysis of Methodologies

Yield and Efficiency

Byproduct Formation

The PPE method minimizes byproducts such as 6-styryl derivatives , which form under harsher conditions (e.g., refluxing xylene with strong acids). In contrast, acid-catalyzed routes may generate trace impurities requiring column chromatography for removal.

Purification and Characterization

Purification Techniques

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes .

Material Science

Nonlinear Optical Materials

The unique molecular structure of this compound makes it suitable for applications in nonlinear optics (NLO). Research has focused on its potential as a nonlinear optical material due to its high second-order susceptibility. This property is essential for developing advanced optical devices such as frequency converters and optical switches .

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics suggest potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems may be harnessed to develop new formulations that can effectively control pests while minimizing environmental impact. Ongoing research aims to optimize its efficacy and safety profile in agricultural settings .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .

Case Study 2: Nonlinear Optical Properties

A research article in Materials Science highlighted the synthesis of crystals from this compound and their characterization as nonlinear optical materials. The study reported a significant increase in second-order nonlinear optical responses compared to traditional materials used in photonic applications .

Mechanism of Action

The mechanism of action of Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Electron-Donating vs. Electron-Withdrawing Groups

- For example, Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate exhibited 61.9% thymidine phosphorylase (TP) inhibition at 100 µM, attributed to the methoxy groups' resonance effects .

- Chlorophenyl Derivatives :

Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-DHPM-5-carboxylate (70% yield) and Benzyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-DHPM-5-carboxylate (93% yield) show reduced TP inhibition compared to methoxy analogs. Chlorine’s electron-withdrawing nature may hinder enzyme interactions . - Nitrophenyl Derivatives: Benzyl 4-(3-nitrophenyl)-1,6-dimethyl-2-oxo-DHPM-5-carboxylate introduces a strong electron-withdrawing nitro group, which could reduce solubility but increase electrophilic reactivity. No TP data is available, but similar nitro-substituted DHPMs often exhibit altered pharmacokinetic profiles .

Bis-Substituted Aromatic Rings

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxo-DHPM-5-carboxylate (CAS 143603-75-2) demonstrates how additional methoxy groups (at both positions 4 and 6) may amplify electronic effects. However, steric hindrance from the bis-substitution could offset binding advantages .

Ester Group Variations

- Ethyl/Methyl Esters :

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (MW ≈ 348 g/mol) and its methyl analog have lower logP values, improving aqueous solubility. Theoretical studies (DFT, UV-Vis) confirm that ethyl esters exhibit red-shifted absorption spectra (λmax ~ 270 nm) compared to benzyl derivatives . - Its IR spectrum shows ν(C=O) at 1700 cm⁻¹, similar to benzyl analogs .

Biological Activity

Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H24N2O5

- Molecular Weight : 396.43636 g/mol

- CAS Number : 303136-62-1

The structure contains a pyrimidine ring that is known for its various biological activities. The presence of methoxy groups at positions 3 and 4 on the phenyl ring enhances its biological profile.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives. This compound has shown promising in vitro activity against a range of microbial strains:

| Microbial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Candida albicans | Moderate |

| Bacillus subtilis | Significant |

These findings are consistent with the broader literature on pyrimidine compounds suggesting their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Antitumor Activity

The compound's antitumor properties have also been investigated. Research indicates that derivatives of pyrimidines can inhibit tumor cell growth through various mechanisms. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as HepG2 and KB . The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can significantly enhance antitumor activity.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Pyrimidine derivatives often act as inhibitors of key enzymes involved in nucleic acid metabolism.

- Interference with Cell Division : Some studies indicate that these compounds can disrupt mitotic processes in cancer cells.

- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells.

Case Studies and Research Findings

Several research articles have documented the biological activities of related compounds:

- A study by Kothari et al. demonstrated that novel pyrimidine derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Research conducted by Nagaraj and Reddy highlighted the antitumor efficacy of pyrimidine derivatives against several cancer cell lines .

Q & A

Q. How is this compound synthesized, and what are the optimal conditions for high yield?

The synthesis typically employs the Biginelli reaction, a cyclocondensation method using polyphosphate ester as a mild and efficient reagent. Key steps involve combining aldehydes (e.g., 3,4-dimethoxybenzaldehyde), urea/thiourea derivatives, and β-keto esters under reflux conditions. Optimal yields (>90%) are achieved using acetonitrile as the solvent, sodium hydrogen sulfate as a catalyst, and controlled heating to minimize side reactions like incomplete cyclization .

Q. What spectroscopic techniques confirm its structural identity, and what key signals are observed?

- IR Spectroscopy : Characteristic peaks include C=O stretches at ~1700 cm⁻¹ (ester and ketone groups) and N-H stretches at ~3200–3110 cm⁻¹ (tetrahydropyrimidine ring) .

- 1H NMR : Key signals are δ 2.5–3.2 ppm (methyl groups at C1 and C6), δ 4.9–5.2 ppm (benzyloxy protons), and δ 6.8–8.1 ppm (aromatic protons from the 3,4-dimethoxyphenyl group) .

Q. How are purity and yield assessed during synthesis?

Purity is monitored via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Yields are calculated gravimetrically, with reported values exceeding 85% under optimized conditions. Recrystallization in ethanol or acetonitrile further enhances purity .

Advanced Research Questions

Q. What strategies resolve contradictions between NMR and X-ray crystallography data?

Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Use SHELXL for crystallographic refinement to resolve ambiguities in bond lengths/angles . Cross-validate with NOESY NMR to confirm stereochemistry and rotational barriers .

Q. How do substituents on the phenyl ring influence biological activity?

Substituent position and electron density significantly impact activity. For example, 3,4-dimethoxy groups enhance thymidine phosphorylase inhibition (IC₅₀ = 46.8 µM) compared to nitro or bromo substituents, likely due to improved π-π stacking with enzyme active sites . Structure-activity relationship (SAR) studies using derivatives with varied substituents (e.g., 3-bromo-4,5-dimethoxy) provide quantitative insights .

Q. What computational methods predict binding affinity with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations correlate with experimental IC₅₀ values. For instance, docking studies reveal hydrogen bonding between the 2-oxo group and Thr79 in thymidine phosphorylase, aligning with inhibition kinetics . Free energy perturbation (FEP) calculations further refine affinity predictions .

Q. How does X-ray crystallography confirm stereochemistry and conformation?

Single-crystal X-ray diffraction determines absolute configuration and ring puckering. For example, monoclinic crystals (space group P21/c) reveal dihedral angles between the phenyl and tetrahydropyrimidine rings, critical for understanding steric effects in enzyme binding . SHELX software refines thermal displacement parameters to distinguish disorder or polymorphism .

Q. What side reactions occur during synthesis, and how are they mitigated?

Common side reactions include:

- Incomplete cyclization : Addressed by extending reaction time or increasing catalyst loading .

- Ester hydrolysis : Minimized by avoiding aqueous conditions or using anhydrous solvents .

- Regioselectivity issues : Controlled by steric/electronic tuning of aldehydes (e.g., electron-rich 3,4-dimethoxy groups favor C4-substitution) .

Methodological Notes

- Crystallography : Use SHELXL for high-resolution refinement and Mercury for visualization .

- Biological Assays : Employ enzyme kinetics (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition modes .

- Synthetic Optimization : Design of Experiments (DoE) methodologies (e.g., response surface modeling) improve yield and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.